3-Methoxybutyl chloroformate

Overview

Description

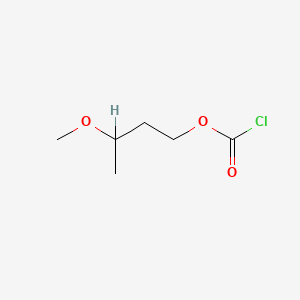

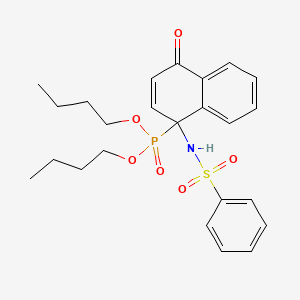

3-Methoxybutyl chloroformate is an organic compound used in the pharmaceutical and chemical industries as a reagent in the synthesis of various organic compounds . It is also known by other synonyms such as 3-MBCF, 3-methoxybutyl carbonochloridate, and Chloroformic acid 3-methoxybutyl ester . The molecular formula of 3-Methoxybutyl chloroformate is C6H11ClO3 .

Synthesis Analysis

3-Methoxybutyl chloroformate is used as a reagent in the synthesis of various organic compounds. It is commonly used as a protecting group for carboxylic acids and a reactant for the preparation of carbonate derivatives . It is also used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .Molecular Structure Analysis

The molecular formula of 3-Methoxybutyl chloroformate is C6H11ClO3 . The molecular weight of the compound is 166.6 .Chemical Reactions Analysis

Chloroformates, including 3-Methoxybutyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base which serves to absorb the HCl .Physical And Chemical Properties Analysis

3-Methoxybutyl chloroformate is a light yellow transparent volatile liquid with an irritating odor . It has a molecular weight of 166.6, a density of 1.116g/cm³, a boiling point of 182.3°C at 760 mmHg, a flash point of 66.8°C, and a vapor pressure of 0.815mmHg at 25°C .Scientific Research Applications

Enhanced Mobility in Poly(3-hexylthiophene) Transistors

Chloroform, including derivatives like 3-Methoxybutyl chloroformate, is used as a solvent for active layers in field-effect transistors. Researchers found that using solvents with higher boiling points like 1,2,4-trichlorobenzene improves the field-effect mobilities in poly(3-hexylthiophene) (P3HT) films. This enhancement is attributed to better crystallization during the spin-coating process due to slower evaporation rates of such solvents (Chang et al., 2004).

Evaluation in Pharmaceutical Analysis

A study on 4-(6-methoxy-2-naphthyl)-2-butyl chloroformate enantiomers, a derivative of 3-Methoxybutyl chloroformate, focused on developing detectable chloroformate reagents for enantiospecific HPLC analysis of amino compounds in biogenic matrices. This research has implications for analyzing small amounts of substances like beta-adrenoceptor antagonists and anti-arrhythmic agents in pharmaceutical studies (Büschges et al., 1996).

Polymer Degradation Research

In polymer science, chloroform derivatives are used to study the degradation kinetics of polymers like poly(3-hydroxybutyrate) (P(3HB)). Research showed that degradation occurs differently under non-aqueous conditions (using chloroform–methanol mixtures) compared to aqueous conditions, providing insights into polymer stability and degradation mechanisms (Majid et al., 2002).

Optimization of Poly(3-hydroxybutyrate) Recovery

3-Methoxybutyl chloroformate's parent compound, chloroform, is utilized in the recovery of microbial poly(3-hydroxybutyrate) (PHB) from bacteria like Alcaligenes eutrophus. Optimizing this process with chloroform-based dispersions led to significant improvements in recovery efficiency and purity of PHB, vital for biotechnological applications (Hahn et al., 1994).

Mechanism of Action

Safety and Hazards

3-Methoxybutyl chloroformate is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of contact, immediate medical attention is required .

Future Directions

The future outlook of the 3-Methoxybutyl Chloroformate Market looks promising. With the increasing demand for organic compounds and advancements in the pharmaceutical industry, the market is expected to witness steady growth in the coming years . The latest market trends include technological advancements in synthesis processes, increasing investment in research and development activities, and the rising demand for greener and sustainable chemical solutions .

properties

IUPAC Name |

3-methoxybutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-5(9-2)3-4-10-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUDAGABXHCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996540 | |

| Record name | 3-Methoxybutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxybutyl chloroformate | |

CAS RN |

75032-87-0 | |

| Record name | 3-Methoxybutyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75032-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybutyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075032870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybutyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide](/img/structure/B1226970.png)